N-Chloroacetyl Derivative: Growth Inhibition vs. Other Isomers
In a comparative microbiological assay using Lactobacillus casei, the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B of β-hydroxynorleucine exhibited approximately twice the growth inhibitory activity of the N-chloroacetyl derivatives of the other three stereoisomers [1]. While the free amino acid forms showed no growth inhibition, only the N-acylated isomers displayed activity. Among these, the D-enantiomorph of diastereomer B was the most potent. The chromatographic designation 'B' refers to the slower-moving diastereomer in a partition column chromatography system; based on established chromatographic behavior of β-hydroxy amino acids, diastereomer B is consistent with the threo relative configuration, suggesting that the D-threo isomer (2R,3S) and not the erythro-D isomer may be the active species identified, but the precise erythro/threo assignment was not unambiguously confirmed in the study [1]. Cross-referencing with Creative Peptides product listings confirms that the commercial (2R,3S) isomer is explicitly labeled as 'Threo-D-β-Hydroxynorleucine,' lending circumstantial support to the threo assignment for diastereomer B .
| Evidence Dimension | Growth inhibitory activity (relative) in Lactobacillus casei microbiological assay |
|---|---|
| Target Compound Data | N-Chloroacetyl-D-erythro-β-hydroxynorleucine: activity not separately reported; only the D-enantiomer of diastereomer B (likely D-threo) is quantified. |
| Comparator Or Baseline | N-Chloroacetyl-D-enantiomer of diastereomer B (likely D-threo): ~2× the activity of the other three N-chloroacetyl isomers. |
| Quantified Difference | ~2-fold greater activity for D-enantiomer of diastereomer B vs. other three N-chloroacetyl isomers; D-erythro isomer activity not explicitly quantified beyond being among the 'other three.' |
| Conditions | Lactobacillus casei growth inhibition assay; N-chloroacetyl derivatives; system selected for antitumor activity screening. |
Why This Matters
This study constitutes the only published intra-class biological comparison across β-hydroxynorleucine stereoisomers; it demonstrates that biological activity is stereoisomer-dependent, making the procurement of a defined single isomer essential rather than optional.
- [1] Otani, T. T. and Briley, M. R. (1976). β-Hydroxynorleucine: Separation of its isomers and biological studies. Journal of Pharmaceutical Sciences, 65(4): 534–537. DOI: 10.1002/jps.2600650414. View Source
